molecular formula C19H19ClN2O B3160427 N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide CAS No. 866042-90-2

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide

Cat. No.: B3160427
CAS No.: 866042-90-2
M. Wt: 326.8 g/mol
InChI Key: QPHRRTUGRQLCTR-UHFFFAOYSA-N
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Description

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide is a synthetic organic compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are prevalent in many natural and synthetic compounds .

Biochemical Analysis

Biochemical Properties

N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide binds to specific receptors on cell membranes, modulating signal transduction pathways and influencing cellular responses .

Cellular Effects

N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide can induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. Additionally, it can alter metabolic pathways, leading to reduced cell proliferation and growth .

Molecular Mechanism

The molecular mechanism of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression. For instance, N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide inhibits the activity of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. This inhibition is achieved through competitive binding at the enzyme’s active site .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure may lead to gradual degradation, affecting its efficacy .

Dosage Effects in Animal Models

The effects of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can inhibit key enzymes in the arachidonic acid pathway, reducing the production of inflammatory mediators. Additionally, it can modulate the activity of enzymes involved in cellular respiration, affecting energy production and utilization .

Transport and Distribution

The transport and distribution of N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its biological effects. Additionally, binding proteins can facilitate its distribution within the cellular environment, influencing its localization and activity .

Subcellular Localization

N-[2-chloro-6-(3-methyl-1H-indol-1-yl)benzyl]propanamide exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it influences cellular respiration and energy production. Additionally, its presence in the nucleus can affect gene expression and cell signaling pathways .

Preparation Methods

The synthesis of N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide typically involves the construction of the indole ring system followed by functionalization. One common method starts with the preparation of the indole derivative through cyclization reactions. The indole ring can be synthesized via various methods, including the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis .

Chemical Reactions Analysis

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide undergoes several types of chemical reactions, including:

Scientific Research Applications

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide has several applications in scientific research:

Comparison with Similar Compounds

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide can be compared with other indole derivatives such as:

These compounds share the indole core structure but differ in their functional groups, leading to variations in their chemical reactivity and biological activities.

Properties

IUPAC Name

N-[[2-chloro-6-(3-methylindol-1-yl)phenyl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O/c1-3-19(23)21-11-15-16(20)8-6-10-18(15)22-12-13(2)14-7-4-5-9-17(14)22/h4-10,12H,3,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHRRTUGRQLCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=C(C=CC=C1Cl)N2C=C(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001172030
Record name N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866042-90-2
Record name N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866042-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[[2-Chloro-6-(3-methyl-1H-indol-1-yl)phenyl]methyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001172030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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